1-Bromo-10-phenyldecane
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 1,10-dibromodecane is mentioned as a precursor for the creation of cyclic liquid crystalline oligomers . Similarly, the synthesis of 1-bromo-1-lithioethene is reported, which is used for 1,2-addition reactions with aldehydes and ketones . These methods suggest that the synthesis of 1-Bromo-10-phenyldecane could potentially be achieved through similar bromination reactions or by functionalizing decane with a phenyl group followed by bromination at the terminal position.
Molecular Structure Analysis
The molecular structure of brominated compounds can significantly influence their reactivity and properties. For example, the stereochemistry of 1,2,5,6,9,10-hexabromocyclododecane is crucial for its function as a flame retardant . The structure of 2-bromo-1-phenyl-1,2-dicarba-closo-dodecaborane(12) is also analyzed, showing steric effects and possible intramolecular interactions . These studies highlight the importance of understanding the molecular structure of 1-Bromo-10-phenyldecane, which would likely exhibit unique reactivity due to the presence of the phenyl group at one end of the decane chain.
Chemical Reactions Analysis
The reactivity of brominated compounds with various reagents is a key area of research. The interaction between 1,10-phenanthroline and KO(t)Bu to form radical anions is a step in the activation of aryl bromides . This suggests that 1-Bromo-10-phenyldecane could also undergo electron transfer reactions under similar conditions. Additionally, the use of o-bromobenzyl alcohol in the synthesis of polycyclic aromatic hydrocarbons indicates that brominated compounds can participate in complex cascade reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are diverse. The cyclic oligomers based on 1,10-dibromodecane exhibit phase behavior and crystallization tendencies that depend on the size of the ring . This implies that the physical state and phase transitions of 1-Bromo-10-phenyldecane could be influenced by its molecular structure. The synthesis of 1-bromododecane using hydrobromic acid also highlights the importance of reaction conditions on the yield and purity of brominated compounds .
Scientific Research Applications
Application 1: α-Bromination Reaction on Acetophenone Derivatives
- Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
- Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .
Application 2: One-Pot Synthesis of Diaryl-Alkanes
- Summary of the Application : 1-Bromo-10-phenyldecane is used in the one-pot synthesis of diaryl-alkanes . Diaryl-alkanes are a class of organic compounds that are commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials .
- Methods of Application or Experimental Procedures : This involves a palladium-catalyzed benzylic-selective migratory Suzuki-Miyaura cross-coupling from alkenes, boranes, and bromoarenes . The reaction is typically carried out under mild conditions and offers a high degree of selectivity .
- Results or Outcomes : The use of 1-Bromo-10-phenyldecane in this reaction allows for the efficient synthesis of diaryl-alkanes . The reaction has been shown to be highly selective and efficient, making it a valuable tool in the synthesis of complex organic molecules .
Application 3: Mass Spectrometry Studies
- Summary of the Application : 1-Bromo-10-phenyldecane is used in mass spectrometry studies . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules .
- Methods of Application or Experimental Procedures : The compound is introduced into the mass spectrometer and ionized. The resulting ions are then separated and detected. The mass spectra generated can be used to identify the compound .
- Results or Outcomes : The use of 1-Bromo-10-phenyldecane in this application allows for the generation of mass spectra that can be used for the identification and structural elucidation of the compound .
Safety And Hazards
The safety information for 1-Bromo-10-phenyldecane indicates that it is an irritant . It’s always important to handle chemicals with care and use appropriate safety measures.
Relevant Papers There are several papers that have been published on 1-Bromo-10-phenyldecane. For instance, a paper by Miyakoshi, Tetsuo; Du, Yumin; Kumanotani, Ju was published in the Bulletin of the Chemical Society of Japan, 1991, vol. 64, # 3 p. 1054 - 1056 . Another paper by Ghosh, Anirban; Basak, Soubir; Wunsch, Benjamin H.; Kumar, Rajiv; Stellacci, Francesco was published in Angewandte Chemie - International Edition, 2011, vol. 50, # 34 p. 7900 - 7905 .
properties
IUPAC Name |
10-bromodecylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25Br/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14H,1-6,8,11-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPVJMBHPQHEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370824 | |
Record name | 1-Bromo-10-phenyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-10-phenyldecane | |
CAS RN |
85562-26-1 | |
Record name | 1-Bromo-10-phenyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85562-26-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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